A Technical Guide to (1-Isocyanatoethyl)cyclopropane: A Versatile Building Block for Modern Drug Discovery
A Technical Guide to (1-Isocyanatoethyl)cyclopropane: A Versatile Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (1-isocyanatoethyl)cyclopropane (CAS 1339932-84-1), a unique chemical entity combining the high reactivity of an isocyanate functional group with the desirable pharmacological attributes of a cyclopropane ring. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications. This document emphasizes safe handling protocols, drawing from established guidelines for isocyanates, and outlines standard methodologies for its analytical characterization. The guide is structured to serve as a foundational resource, fostering both practical application and innovative exploration of this promising, yet under-documented, building block.
Introduction: The Strategic Value of the Cyclopropyl Isocyanate Moiety
The deliberate incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, is a highly sought-after motif due to its unique stereoelectronic properties. It can enhance metabolic stability, improve potency, modulate solubility, and reduce off-target effects by enforcing a specific conformational rigidity upon the molecule.[1] Several FDA-approved drugs, including treatments for COVID-19, hepatitis C, and asthma, feature this valuable carbocycle.[2]
When coupled with a highly reactive isocyanate group, the cyclopropyl moiety becomes a powerful tool for synthetic chemists. (1-Isocyanatoethyl)cyclopropane offers a bifunctional platform: the isocyanate serves as a versatile handle for forming stable urea, urethane, and other linkages through reactions with nucleophiles, while the cyclopropane unit acts as a lipophilic, conformationally restricted bioisostere. This guide aims to consolidate the available data and provide expert-driven insights into the properties and potential of this compound.
Physicochemical and Safety Data
While extensive experimental data for (1-isocyanatoethyl)cyclopropane is not widely published, its core properties can be compiled from supplier data and computational predictions.
Table 1: Physicochemical Properties of (1-Isocyanatoethyl)cyclopropane
| Property | Value | Source |
| CAS Number | 1339932-84-1 | |
| Molecular Formula | C₆H₉NO | [3] |
| Molecular Weight | 111.14 g/mol | [3] |
| IUPAC Name | 1-isocyanatoethylcyclopropane | [3] |
| SMILES | CC(C1CC1)N=C=O | [3][4] |
| InChI Key | CCUKTYMNNZTPJT-UHFFFAOYSA-N | [3][4] |
| Appearance | Liquid | [3] |
| Storage Temperature | -10 °C | [3] |
Hazard and Safety Profile
Isocyanates as a class are potent respiratory and skin sensitizers and require stringent handling protocols.[5] (1-Isocyanatoethyl)cyclopropane is classified as a hazardous substance.
Table 2: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statements |
| 🔥, corrosive | Danger | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage.H331: Toxic if inhaled.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Data sourced from American Elements.[3]
The handling of this compound necessitates a comprehensive safety approach. For a detailed workflow on safe handling, refer to Section 6.
Proposed Synthetic Pathways
Pathway A: Phosgenation of 1-Cyclopropylethanamine
The reaction of a primary amine with phosgene (or a phosgene equivalent like triphosgene) is a classic and industrially relevant method for isocyanate synthesis.[4][7] This process typically involves a two-step "cold" then "hot" phosgenation to manage reactivity and minimize side-product formation, such as ureas.[7]
Causality of Experimental Choices: The initial reaction at low temperature forms a carbamoyl chloride intermediate. Subsequent heating promotes the elimination of HCl to yield the desired isocyanate. Using an inert solvent is critical to prevent side reactions, and the process must be conducted under a strictly anhydrous atmosphere.
Caption: Proposed phosgenation route to the target isocyanate.
Pathway B: Curtius Rearrangement
The Curtius rearrangement is a milder, phosgene-free alternative that converts a carboxylic acid into an isocyanate via an acyl azide intermediate.[8][9] This method is renowned for its high functional group tolerance and retention of stereochemistry.[9] The required precursor, 2-cyclopropylpropanoic acid, can be synthesized from 1-cyclopropylethanamine via standard methods.
Causality of Experimental Choices: The one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred as it avoids the isolation of potentially explosive acyl azides.[8] The carboxylic acid is activated by DPPA, forming a mixed anhydride which then reacts with the azide ion in situ. Thermal or photochemical energy then induces a rearrangement with the loss of dinitrogen gas to form the isocyanate.
Caption: Phosgene-free synthesis via the Curtius rearrangement.
Reactivity and Synthetic Applications
The synthetic utility of (1-isocyanatoethyl)cyclopropane stems from the electrophilic carbon atom of the isocyanate group, which is highly susceptible to nucleophilic attack. This reactivity allows for the straightforward formation of diverse and stable functional groups.
Key Reactions
-
With Alcohols/Phenols: Forms urethane (carbamate) linkages, a common motif in pharmaceuticals.
-
With Amines: Reacts readily to form urea derivatives. This is a powerful tool for linking molecular fragments.
-
With Water: Hydrolyzes to form an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine (1-cyclopropylethanamine). This highlights the need for anhydrous reaction conditions.
Caption: Core reactivity of the isocyanate functional group.
Application in Drug Discovery
The title compound is a prime candidate for use as a scaffold or building block in library synthesis for drug discovery. The cyclopropane moiety can explore lipophilic pockets of target proteins, while the isocyanate group provides a reactive handle for derivatization.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors incorporate urea or urethane linkages.
-
Antivirals: The conformational constraint offered by the cyclopropane ring is beneficial in designing potent protease inhibitors.
-
Neuroscience: The overall physicochemical properties are suitable for developing CNS-penetrant molecules.
Proposed Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected observations would constitute a standard analytical workflow.
Table 3: Predicted Spectroscopic Data for (1-Isocyanatoethyl)cyclopropane
| Technique | Functional Group | Expected Observation |
| FTIR | Isocyanate (-N=C=O) | Strong, sharp absorption band around 2250-2275 cm⁻¹.[10][11] |
| C-H (Cyclopropyl) | Absorptions typically above 3000 cm⁻¹. | |
| ¹H NMR | Cyclopropyl Protons | Complex multiplets in the highly shielded region (approx. 0.3-1.0 ppm).[12] |
| Methine Proton (-CH) | Quartet adjacent to the methyl group. | |
| Methyl Protons (-CH₃) | Doublet coupled to the methine proton. | |
| ¹³C NMR | Isocyanate Carbon (-N=C=O) | Signal in the range of 120-130 ppm.[2] |
| Cyclopropyl Carbons | Shielded signals, typically < 30 ppm.[12] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 111. |
Experimental Protocol: Characterization Workflow
-
Sample Preparation: Dissolve a small amount of the purified liquid in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a thin film on a salt plate (KBr) for FTIR.
-
FTIR Spectroscopy: Record the spectrum from 4000-400 cm⁻¹. Verify the presence of the strong isocyanate peak and the absence of a broad O-H stretch (indicating hydrolysis).
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and DEPT spectra. Confirm the integration and splitting patterns corresponding to the ethyl and cyclopropyl fragments.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition.
Safety and Handling Protocol
Given the significant hazards associated with isocyanates, a strict, self-validating safety protocol is mandatory.[13][14]
Engineering and Administrative Controls
-
Designated Area: All work must be conducted in a designated area within a certified chemical fume hood to control vapor exposure.[13]
-
Ventilation: Ensure the fume hood has a verified face velocity of at least 100 ft/min.
-
Restricted Access: Only trained personnel should be allowed in the designated area during handling.[9]
-
Emergency Preparedness: An emergency eyewash and shower must be immediately accessible. A spill kit containing appropriate absorbent material must be on hand.
Personal Protective Equipment (PPE)
A risk assessment mandates the use of the following PPE as a supplementary control measure:[8][13]
-
Respiratory Protection: A supplied-air respirator or a properly fitted air-purifying respirator with an organic vapor cartridge is essential.[14]
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Thin latex gloves are not suitable.[13]
-
Body Protection: A chemically resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.
Caption: Mandatory workflow for the safe handling of isocyanates.
Conclusion
(1-Isocyanatoethyl)cyclopropane, CAS 1339932-84-1, represents a synthetically valuable yet underexplored building block. Its unique combination of a reactive isocyanate handle and a pharmacologically relevant cyclopropane core positions it as a promising tool for the rapid generation of diverse chemical libraries. While specific experimental data remains limited, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, safe handling, and application. It is our hope that this document will empower researchers to confidently and safely incorporate this versatile molecule into their drug discovery and development programs, unlocking new avenues for therapeutic innovation.
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